molecular formula C15H20O3 B1323784 Ethyl 2-oxo-2-(4-pentylphenyl)acetate CAS No. 951888-80-5

Ethyl 2-oxo-2-(4-pentylphenyl)acetate

Cat. No.: B1323784
CAS No.: 951888-80-5
M. Wt: 248.32 g/mol
InChI Key: UXSWBZRBQYLKPQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-pentylphenyl)acetate is a chemical compound with the molecular formula C15H20O3. It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-oxo-4-phenylbutyrate has been used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor . The preparation of ethyl 2- (2-oxo-2 H -chromen-7-yloxy)acetate was used as a starting material for the synthesis of compounds in a study .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular weight of this compound is 248.32 g/mol.


Chemical Reactions Analysis

The bonding evolution theory has been used to investigate the flow of electron density along the reaction pathways of similar compounds . This reaction has multiple channels and each one takes place via several steps .

Scientific Research Applications

Chemical Synthesis and Compound Isolation

Ethyl 2-oxo-2-(4-pentylphenyl)acetate, similar to its related compounds, has been primarily investigated in the context of chemical synthesis and the isolation of novel compounds from various sources. For instance, compounds structurally related to this compound have been isolated from marine fungi, showing the potential of such compounds in natural product chemistry and drug discovery. The marine fungus Penicillium sp. yielded compounds such as butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate and 4-hydroxyphenethyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, illustrating the structural diversity and complexity of natural products (Wu et al., 2010).

Anti-inflammatory Activity

Secondary metabolites structurally related to this compound, isolated from the marine-derived fungal strain Penicillium sp. SF-5629, have demonstrated anti-inflammatory effects. These metabolites inhibited nitric oxide and prostaglandin E2 production, suggesting their potential use in treating inflammation-related conditions (Ngan et al., 2017).

Material Science and Molecular Studies

Compounds similar to this compound have been used in studies related to material science and molecular properties. For example, ethyl 2-trans-cinnamoyl­aceto­acetate's low-temperature X-ray diffraction data provided insights into its molecular conformation, showcasing its potential applications in materials science and molecular engineering (Arrieta & Mostad, 2001).

Advanced Synthesis Techniques

Innovative synthesis methods involving compounds related to this compound have been developed to produce intermediates for pharmaceutical applications. A technical synthesis approach was designed to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, showcasing the importance of these compounds in the synthesis of medically relevant substances (Herold et al., 2000).

Safety and Hazards

Ethyl acetate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .

Properties

IUPAC Name

ethyl 2-oxo-2-(4-pentylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15(17)18-4-2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSWBZRBQYLKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297496
Record name Ethyl α-oxo-4-pentylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-80-5
Record name Ethyl α-oxo-4-pentylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-oxo-4-pentylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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